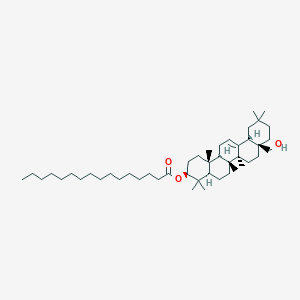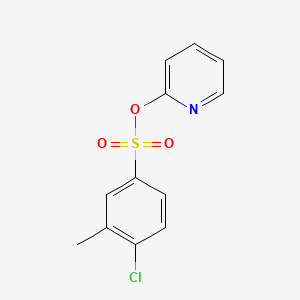
Regramostim
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Regramostim is a synthetic peptide that is used in scientific research for its ability to stimulate the growth of white blood cells. It is a promising tool in the field of immunology and has potential applications in the treatment of diseases such as cancer and infections.
Mechanism of Action
Regramostim stimulates the production of white blood cells by binding to specific receptors on the surface of bone marrow cells. This binding activates a signaling pathway that leads to the proliferation and differentiation of white blood cells. This compound also enhances the function of mature white blood cells, such as neutrophils and macrophages, by increasing their ability to phagocytose and kill bacteria and other pathogens.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects on the body. It stimulates the proliferation and differentiation of white blood cells, which can help to boost the immune system. It also enhances the function of mature white blood cells, such as neutrophils and macrophages, by increasing their ability to phagocytose and kill bacteria and other pathogens. This compound can also increase the production of red blood cells and platelets, which can help to reduce the risk of anemia and bleeding disorders.
Advantages and Limitations for Lab Experiments
Regramostim has several advantages for lab experiments. It can be used to stimulate the growth of white blood cells in vitro, which can help to study the function of these cells in detail. This compound can also be used to study the effects of white blood cell growth on other cell types and tissues. However, there are also some limitations to using this compound in lab experiments. It can be expensive and difficult to obtain, and its effects on the immune system can be complex and difficult to interpret.
Future Directions
There are several future directions for research on Regramostim. One area of interest is the development of new and more efficient synthesis methods for the peptide. Another area of interest is the exploration of new applications for this compound in the treatment of diseases such as cancer and infections. Additionally, there is a need for further research on the mechanism of action of this compound and its effects on the immune system. This research could help to identify new targets for drug development and improve our understanding of the immune system.
Synthesis Methods
Regramostim is a synthetic peptide that is synthesized using solid-phase peptide synthesis (SPPS) techniques. The peptide is composed of 175 amino acids and has a molecular weight of approximately 18 kDa. The synthesis process involves the sequential addition of amino acids to a growing peptide chain, which is anchored to a solid support. The process is repeated until the desired peptide sequence is obtained, and the peptide is then cleaved from the solid support and purified.
Scientific Research Applications
Regramostim is primarily used in scientific research to stimulate the growth of white blood cells. It has potential applications in the treatment of diseases such as cancer and infections. This compound can be used to increase the production of white blood cells in patients undergoing chemotherapy or radiation therapy, which can help to reduce the risk of infections. It can also be used to boost the immune system in patients with weakened immune systems.
properties
CAS RN |
127757-91-9 |
|---|---|
Molecular Formula |
C7H10O4 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




